molecular formula C21H19ClF3NO6 B12640057 C21H19ClF3NO6

C21H19ClF3NO6

Katalognummer: B12640057
Molekulargewicht: 473.8 g/mol
InChI-Schlüssel: UNBKFCSLXCXHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C21H19ClF3NO6 is a complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C21H19ClF3NO6 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often facilitated by polar aprotic solvents and strong bases.

    Oxidation reactions: These reactions are used to introduce oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Fluorination reactions:

Industrial Production Methods

Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of efficient catalysts to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

C21H19ClF3NO6: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

C21H19ClF3NO6: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of C21H19ClF3NO6 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

C21H19ClF3NO6: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:

    C21H19ClF3NO5: Differing by one oxygen atom, this compound may have similar but distinct chemical and biological properties.

    C21H19ClF3NO7: With an additional oxygen atom, this compound may exhibit different reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C21H19ClF3NO6

Molekulargewicht

473.8 g/mol

IUPAC-Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[4-(trifluoromethoxy)anilino]methyl]chromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C21H18F3NO6.ClH/c1-11-14-7-8-17(26)16(19(14)30-20(28)15(11)9-18(27)29-2)10-25-12-3-5-13(6-4-12)31-21(22,23)24;/h3-8,25-26H,9-10H2,1-2H3;1H

InChI-Schlüssel

UNBKFCSLXCXHTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC=C(C=C3)OC(F)(F)F)O)CC(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.